2,3,4-Trichlorophenol
Overview
Description
2,3,4-Trichlorophenol is an organochlorine compound that belongs to the family of trichlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenol ring. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction is conducted in the presence of a catalyst, often iron or aluminum chloride, to enhance the reaction rate and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols and monochlorophenols.
Substitution: Phenols with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3,4-Trichlorophenol has several applications in scientific research:
Biology: It is studied for its effects on microbial degradation and its role in bioremediation processes.
Medicine: Research is conducted on its potential toxicological effects and its impact on human health.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorophenol involves its interaction with cellular components, leading to various biochemical effects. It can disrupt cellular membranes and interfere with enzyme activities. The compound is known to affect oxidative phosphorylation and can induce oxidative stress in cells. The molecular targets include enzymes involved in detoxification processes and cellular respiration .
Comparison with Similar Compounds
- 2,3,5-Trichlorophenol
- 2,3,6-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Comparison: 2,3,4-Trichlorophenol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. Compared to other trichlorophenols, it has distinct reactivity in substitution reactions and different toxicological profiles. For instance, 2,4,6-Trichlorophenol has two chlorine atoms in the ortho positions and one in the para position, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2,3,4-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFVBWFPBKHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Explanation | Creative Commons CC BY 4.0 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026207 | |
Record name | 2,3,4-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | Trichlorophenol | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Boiling Point |
Sublimes (NTP, 1992), 252 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Flash Point |
62 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Density |
1.7 at 25 °C (solid), 1.5 g/cm³ | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Vapor Pressure |
0.00246 [mmHg] | |
Record name | Trichlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/ | |
Record name | TRICHLOROPHENOL | |
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Impurities |
CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |
Record name | TRICHLOROPHENOL | |
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Color/Form |
Solid crystals or flakes | |
CAS No. |
15950-66-0, 25167-82-2 | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-Trichlorophenol | |
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Record name | 2,3,4-Trichlorophenol | |
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Record name | Phenol, trichloro- | |
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Record name | Trichlorophenol | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Melting Point |
171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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